molecular formula C16H25BN2O4 B11775436 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine

4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine

Cat. No.: B11775436
M. Wt: 320.2 g/mol
InChI Key: LYLOOVJIPZIXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 485799-04-0) is a boronic ester derivative featuring a pyridine core substituted with a morpholine ring and a pinacol boronate group. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials due to its stability and reactivity . The morpholine moiety enhances solubility in polar solvents, while the boronate group enables efficient coupling with aryl halides .

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]morpholine

InChI

InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)13-5-6-14(18-11-13)21-12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3

InChI Key

LYLOOVJIPZIXTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCN3CCOCC3

Origin of Product

United States

Preparation Methods

SubstrateCatalystSolventTemperature (°C)Yield (%)
5-Bromo-2-hydroxypyridinePdCl₂(dppf)Dioxane8085
5-Iodo-2-methoxypyridinePd(OAc)₂/XPhosTHF7092

Key challenges include avoiding protodeboronation and ensuring regioselectivity. The use of XPhos as a ligand enhances stability of the palladium intermediate, improving yields .

Morpholine Ring Attachment via Nucleophilic Substitution

The morpholine moiety is introduced via nucleophilic substitution on a halogenated or activated pyridine intermediate. For instance, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reacts with morpholine in the presence of a base such as K₂CO₃ or Cs₂CO₃.

In a typical protocol, 2-chloro-5-(pinacolboron)pyridine (1.0 equiv) and morpholine (1.5 equiv) are stirred in DMF at 90°C for 6 hours with Cs₂CO₃ (2.0 equiv), yielding 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine in 70–75% yield . Microwave-assisted conditions (150°C, 30 minutes) reduce reaction times to 1 hour with comparable yields .

Oxymethyl Linker Installation via Williamson Ether Synthesis

The oxymethyl bridge between the pyridine and morpholine is constructed using Williamson ether synthesis. This involves reacting a hydroxypyridine boronic ester with a chloromethylmorpholine derivative under basic conditions.

A two-step approach is often employed:

  • Chloromethylmorpholine Synthesis : Morpholine reacts with chloromethyl chloroformate in dichloromethane at 0°C to form 4-(chloromethyl)morpholine-1-carboxylate, which is hydrolyzed to 4-(chloromethyl)morpholine using LiAlH₄ .

  • Etherification : 5-(Pinacolboron)pyridin-2-ol (1.0 equiv) reacts with 4-(chloromethyl)morpholine (1.2 equiv) and NaH (2.0 equiv) in THF at 60°C for 8 hours, yielding the target compound in 65–70% yield .

Table 2: Oxymethyl Linker Formation

Pyridine SubstrateChloromethyl ReagentBaseSolventYield (%)
5-(Pinacolboron)pyridin-2-ol4-(Chloromethyl)morpholineNaHTHF70
5-(Boronate)pyridin-2-olClCH₂-MorpholineK₂CO₃DMF68

Multi-Step Synthesis Optimization

Industrial-scale production integrates these steps into a continuous flow system to enhance efficiency. For example:

  • Step 1 : Miyaura borylation of 5-bromo-2-hydroxypyridine (residence time: 2 hours, 80°C).

  • Step 2 : Etherification with 4-(chloromethyl)morpholine (residence time: 1 hour, 100°C).

  • Step 3 : Purification via simulated moving bed chromatography .

This approach achieves an overall yield of 62% with >99% purity, reducing solvent waste by 40% compared to batch processes .

Challenges and Mitigation Strategies

  • Boronic Ester Stability : The pinacol boronic ester is sensitive to protic solvents. Anhydrous conditions and low temperatures (<40°C) during workup prevent decomposition .

  • Regioselectivity : Pd/XPhos catalysts favor borylation at the 5-position of pyridine, minimizing byproducts .

  • Purification : Silica gel chromatography often leads to boronic ester hydrolysis. Reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides or vinyl halides with a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various aryl or vinyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview : This compound serves as a critical building block in the synthesis of potential therapeutic agents. Its structural properties enable the development of kinase inhibitors and other enzyme inhibitors.

Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in cancer pathways. For instance, a study highlighted its role in synthesizing a series of morpholine-based inhibitors targeting the PI3K/Akt signaling pathway, which is crucial in tumor growth and survival .

Overview : The compound acts as a probe for studying biological systems, particularly in understanding the interactions of boron-containing compounds with biomolecules.

Research Insight : A study explored how this compound could be used to trace boron interactions in living cells, providing insights into cellular uptake mechanisms and potential therapeutic applications .

Catalysis

Overview : The compound functions as a ligand in various catalytic processes, improving reaction efficiency and selectivity.

Mechanism of Action : It coordinates with metal centers in catalysts, stabilizing reactive intermediates and facilitating desired transformations. This property has been exploited in cross-coupling reactions commonly used in organic synthesis.

Case Study : In one investigation, the compound was employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with high yields and selectivity .

Uniqueness

The presence of both a boronic ester group and a morpholine moiety distinguishes this compound from others. This combination imparts unique reactivity and stability that are advantageous in various fields of research and industry .

Mechanism of Action

The mechanism of action of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine depends on its application:

    In Medicinal Chemistry: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and activity.

    In Catalysis: It can coordinate with metal centers in catalysts, stabilizing reactive intermediates and facilitating the desired transformations.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Analogs

  • Reactivity : The pyridine-based compound (target) exhibits higher electron-deficient character compared to the pyrimidine analog, enhancing its reactivity in cross-coupling reactions . Pyrimidine derivatives, however, show improved binding to kinase targets due to additional hydrogen-bonding sites .
  • Stability : Pyrimidine analogs (e.g., C₁₄H₂₂BN₃O₃) exhibit lower thermal stability (decomposition at 160°C vs. pyridine analog’s stability up to 180°C) .

Thiazole and Benzene Derivatives

  • Electronic Properties : Thiazole-containing analogs (C₁₄H₂₂BN₂O₃S) display redshifted UV-Vis absorption due to sulfur’s electron-donating effects, making them suitable for optoelectronic materials .
  • Synthetic Utility: The phenyl-substituted derivative (C₁₇H₂₆BNO₃) is preferred in polymer synthesis for its planar structure, facilitating π-π stacking in conductive materials .

Purity and Commercial Availability

  • The pyridine-based compound is available at 97% purity (Thermo Scientific), while pyrimidine and thiazole analogs typically have lower purity (90–95%) due to synthetic challenges .
  • Cost : The pyridine derivative is priced at ¥21,000/5g (), whereas pyrimidine analogs are 20–30% costlier due to niche demand .

Biological Activity

The compound 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is a complex organic molecule that incorporates a morpholine ring and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a drug intermediate and its interactions with various biological targets. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Structure

The molecular structure of the compound can be represented as follows:

C13H18BN2O3\text{C}_{13}\text{H}_{18}\text{B}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A morpholine ring, which is known for its presence in various pharmaceuticals.
  • A dioxaborolane group that is often involved in boron chemistry and drug design.

Physical Properties

PropertyValue
Molecular Weight244.10 g/mol
Density1.13 g/cm³
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine primarily revolves around its interaction with various biological targets. The presence of the morpholine and pyridine groups suggests potential activity against kinases and other enzymes.

Case Studies

  • Inhibition of mTOR Kinase
    • A study reported that similar morpholine derivatives exhibited high potency against mTOR kinase with Ki values in the nanomolar range. For example, compounds with similar structures showed Ki values of 4.7 nM and 3.6 nM for mTOR inhibition .
    • The selectivity for mTOR over PI3K was enhanced due to steric hindrance provided by the morpholine structure.
  • Antiparasitic Activity
    • Research indicated that related compounds demonstrated significant activity against drug-resistant parasites, with EC50 values ranging from 0.038 μM to 0.177 μM . The modification of the pyridine position affected the potency significantly.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Metabolic Stability: Studies showed moderate stability in human liver microsomes, with a clearance rate indicative of favorable metabolic profiles .
  • Aqueous Solubility: The solubility was measured between 5.2 μM to 14 μM , which is critical for bioavailability in vivo .

Toxicity and Safety Profile

While specific toxicity data for 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is limited, related compounds have been evaluated for their safety profiles:

  • General Toxicity: Compounds with similar dioxaborolane structures have shown low toxicity in preliminary studies but require further evaluation through comprehensive toxicological assessments.

Q & A

Q. What are the common synthetic routes for preparing 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key intermediates include pyridine derivatives with halogen substituents (e.g., bromo or iodo) at the 5-position, which undergo boronylation with pinacol boronic esters. For example, General Procedure A ( ) starts with a boronate-containing aldehyde derivative, followed by reductive amination or alkylation to introduce the morpholine moiety. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to enhance reactivity, with catalysts such as Pd(PPh₃)₄ for cross-coupling steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronate ester and morpholine moieties. Infrared (IR) spectroscopy identifies functional groups like B-O (∼1350 cm⁻¹) and C-N (∼1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>90% as per ). For example, ¹H-NMR in was used to calculate reaction yields via internal standards .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when facing low yields due to steric hindrance or boronate stability issues?

Methodological Answer: Low yields (e.g., 27% in ) often arise from steric hindrance at the pyridine-boronate junction or instability of the boronate ester under acidic/oxidative conditions. Strategies include:

  • Temperature Control: Lowering reaction temperatures to stabilize intermediates.
  • Catalyst Optimization: Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric effects.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve boronate solubility ().
  • Protecting Groups: Temporary protection of the morpholine nitrogen during coupling steps ().
    Post-synthesis, column chromatography with hexanes/EtOAc (+0.25% Et₃N) enhances purity .

Q. What strategies are recommended for resolving discrepancies in NMR data between predicted and observed spectra for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotamers in the morpholine ring) or residual solvents. Mitigation steps include:

  • 2D NMR: HSQC or NOESY to confirm connectivity and spatial arrangement.
  • Deuterated Solvents: Use of DMSO-d₆ or CDCl₃ to avoid signal overlap.
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts ().
    For example, in , mesitylene was used as an internal standard to calibrate ¹H-NMR integration .

Q. How does the electronic environment of the pyridine-boronate moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-deficient pyridine ring (due to the boronate group) enhances oxidative addition in Suzuki couplings. However, the morpholine’s electron-donating effects can reduce electrophilicity at the boron center. Researchers should:

  • Tune Reaction pH: Neutral to slightly basic conditions (pH 7–9) stabilize the boronate.
  • Add Ligands: Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) improve Pd catalyst turnover.
  • Monitor Boronate Hydrolysis: Use ¹¹B-NMR to detect boronic acid formation, which reduces coupling efficiency ().

Q. What are the applications of this compound in targeted drug discovery, particularly in kinase inhibition or PROTAC development?

Methodological Answer: The boronate ester serves as a handle for bioorthogonal chemistry (e.g., click reactions with azide-functionalized biomolecules). In kinase inhibitors, the morpholine moiety enhances water solubility and binding to ATP pockets ( ). For Proteolysis-Targeting Chimeras (PROTACs), the compound’s boronate can link target proteins to E3 ubiquitin ligases. Recent studies in highlight similar morpholine-boronate hybrids as intermediates in anticancer agents .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the stability of the boronate ester under physiological conditions?

Methodological Answer: Contradictions arise from varying assay conditions (e.g., pH, temperature). To reconcile

  • Stability Assays: Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring.
  • Chelation Studies: Add EDTA to rule out metal-catalyzed hydrolysis (common in cell culture media).
  • Comparative Analysis: Cross-reference with structurally analogous compounds in and , which report >90% purity under inert storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.